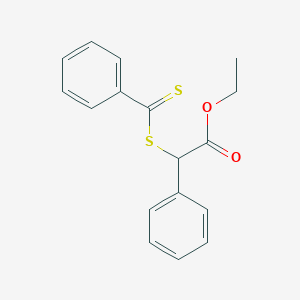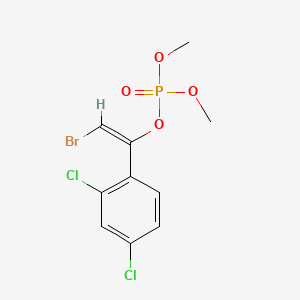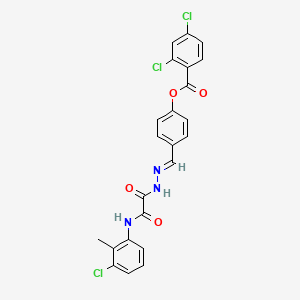![molecular formula C18H18N2O8 B12056440 3,3'-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid](/img/structure/B12056440.png)
3,3'-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5520~2,6~0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid is a complex organic compound characterized by its unique tetracyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid typically involves multiple steps. One common method includes the reaction of diacyl-2,3,5,6-tetraoxypiperazine or tetraoxadiazaisowurtzitane derivatives with strong acids and nitrate sources . The reaction is exothermic and proceeds at temperatures above ambient, with the product being precipitated by cooling and purified by washing with methanol and/or sodium bicarbonate .
Industrial Production Methods
For large-scale synthesis, the process involves combining hexa-substituted piperazine derivatives with a medium containing nitronium anion sources and strong acids to generate nitronium anions . This method ensures a higher yield and stability of the compound.
化学反应分析
Types of Reactions
3,3’-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen in the presence of catalysts.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, nitric acid, and various catalysts. The conditions often involve controlled temperatures and specific pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction could produce simpler derivatives of the original compound.
科学研究应用
3,3’-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
作用机制
The mechanism by which 3,3’-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways . This interaction can lead to changes in cellular functions and has potential therapeutic implications.
相似化合物的比较
Similar Compounds
- 4,10-Dinitro-2,6,8,12-tetraoxa-4,10-diazatetracyclo[5.5.0.05,903,11]dodecane (TEX) : Known for its high density and use in energetic materials .
- 2,4,8,10-Tetraoxaspiro[5.5]undecane : Another compound with a similar tetracyclic structure, used in various chemical applications .
Uniqueness
3,3’-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5520~2,6~
属性
分子式 |
C18H18N2O8 |
|---|---|
分子量 |
390.3 g/mol |
IUPAC 名称 |
3-[10-(2-carboxyethyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-en-4-yl]propanoic acid |
InChI |
InChI=1S/C18H18N2O8/c21-9(22)3-5-19-15(25)11-7-1-2-8(13(11)17(19)27)14-12(7)16(26)20(18(14)28)6-4-10(23)24/h1-2,7-8,11-14H,3-6H2,(H,21,22)(H,23,24) |
InChI 键 |
YSBXBRVNFWEUCH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2C3C(C1C4C2C(=O)N(C4=O)CCC(=O)O)C(=O)N(C3=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


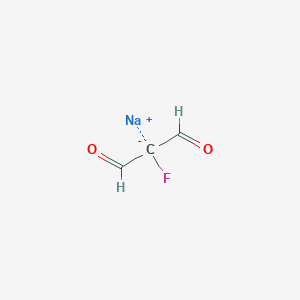
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12056374.png)
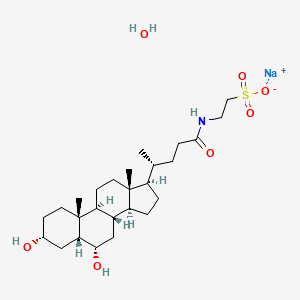
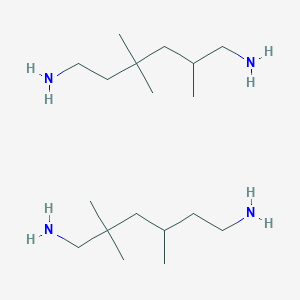
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12056385.png)
![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium](/img/structure/B12056394.png)
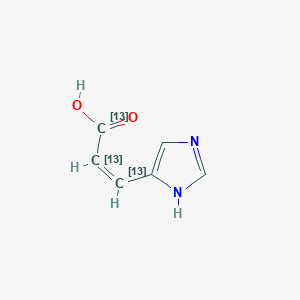
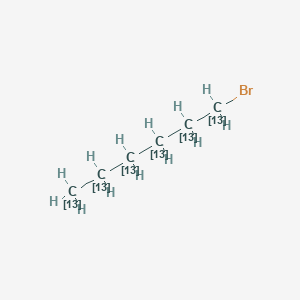
![8,21,34,47-tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B12056407.png)
